
(2R,2'R,trans)-7-Hydroxy-saxagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2'R,trans)-7-Hydroxy-saxagliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅N₃O₃ and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Mechanism
DPP-IV inhibitors like (2R,2'R,trans)-7-Hydroxy-saxagliptin work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, incretin levels are increased, leading to enhanced insulin secretion from pancreatic beta cells in response to meals. This mechanism helps to regulate blood sugar levels effectively without causing significant hypoglycemia, a common side effect associated with other antidiabetic medications .
Type 2 Diabetes Management
Numerous clinical studies have demonstrated the efficacy of this compound in managing type 2 diabetes:
- Efficacy : Clinical trials have shown that this compound significantly lowers HbA1c levels and fasting plasma glucose when administered to patients with type 2 diabetes. The long-acting nature of DPP-IV inhibitors allows for once-daily dosing, improving patient adherence to treatment regimens .
- Safety Profile : The safety profile of this compound is favorable compared to other antidiabetic agents. Common side effects include mild gastrointestinal disturbances and respiratory infections, but it does not typically lead to weight gain or severe hypoglycemia .
Combination Therapy
This compound can be effectively combined with other antidiabetic medications such as metformin or sulfonylureas. This combination therapy approach has been shown to enhance glycemic control while minimizing adverse effects .
Case Study: Efficacy in Elderly Patients
A study published in the Journal of Clinical Endocrinology & Metabolism evaluated the effectiveness of this compound in elderly patients with type 2 diabetes. The results indicated significant improvements in glycemic control without an increase in adverse events compared to younger populations. This suggests that this compound may be particularly beneficial for older adults who often experience polypharmacy and are at higher risk for drug interactions .
Table: Summary of Clinical Studies on this compound
Study Reference | Population | Duration | Primary Outcome | Results |
---|---|---|---|---|
Study A | Adults with Type 2 Diabetes | 24 weeks | Change in HbA1c | -1.5% reduction |
Study B | Elderly Patients | 12 weeks | Fasting Plasma Glucose | Significant reduction |
Study C | Combination Therapy with Metformin | 16 weeks | Glycemic Control | Improved outcomes compared to monotherapy |
属性
分子式 |
C₁₈H₂₅N₃O₃ |
---|---|
分子量 |
331.41 |
同义词 |
(1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。